4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid
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Overview
Description
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of benzoic acid, characterized by the presence of a triazene group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method involves the use of a nitrile-based sulfonamide template for the meta-C–H functionalization of benzoic acid derivatives . This process often requires the presence of transition-metal catalysts, such as palladium (Pd), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the triazene group into other functional groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’-(1e)-triaz-1-ene-1,3-diyldibenzoate: A similar compound with a triazene group attached to two benzene rings.
4-[(1E)-tridec-1-en-1-yl]benzoic acid: Another benzoic acid derivative with a different substituent on the benzene ring.
Uniqueness
4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is unique due to its specific triazene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
6975-82-2 |
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Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-(diethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C11H15N3O2/c1-3-14(4-2)13-12-10-7-5-9(6-8-10)11(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
ABDRFEKKVMHBGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)N=NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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